molecular formula C17H10F3NO2 B2715721 2-({[3-(trifluoromethyl)phenyl]imino}methyl)-2,3-dihydro-1H-indene-1,3-dione CAS No. 1020252-37-2

2-({[3-(trifluoromethyl)phenyl]imino}methyl)-2,3-dihydro-1H-indene-1,3-dione

Cat. No.: B2715721
CAS No.: 1020252-37-2
M. Wt: 317.267
InChI Key: JTXNVGMGDGKPRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({[3-(trifluoromethyl)phenyl]imino}methyl)-2,3-dihydro-1H-indene-1,3-dione is a chemical compound known for its unique structure and properties. It is a derivative of indene-1,3-dione, which is a versatile building block used in various applications ranging from biosensing to electronics

Preparation Methods

The synthesis of 2-({[3-(trifluoromethyl)phenyl]imino}methyl)-2,3-dihydro-1H-indene-1,3-dione typically involves the reaction of indene-1,3-dione with 3-(trifluoromethyl)aniline under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the iminomethyl linkage . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.

Chemical Reactions Analysis

2-({[3-(trifluoromethyl)phenyl]imino}methyl)-2,3-dihydro-1H-indene-1,3-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-({[3-(trifluoromethyl)phenyl]imino}methyl)-2,3-dihydro-1H-indene-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({[3-(trifluoromethyl)phenyl]imino}methyl)-2,3-dihydro-1H-indene-1,3-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its ability to interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The iminomethyl linkage also plays a role in its reactivity and binding affinity .

Comparison with Similar Compounds

2-({[3-(trifluoromethyl)phenyl]imino}methyl)-2,3-dihydro-1H-indene-1,3-dione can

Properties

IUPAC Name

2-[[3-(trifluoromethyl)phenyl]iminomethyl]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3NO2/c18-17(19,20)10-4-3-5-11(8-10)21-9-14-15(22)12-6-1-2-7-13(12)16(14)23/h1-9,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXNVGMGDGKPRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C=NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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